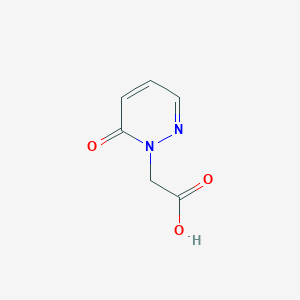

2-(6-Oxopyridazin-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLAVOPHWUTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362843 | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95209-84-0 | |

| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(6-Oxopyridazin-1-yl)acetic acid

Introduction: The Rising Profile of Pyridazinone Derivatives in Drug Discovery

The pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1] The compound 2-(6-Oxopyridazin-1-yl)acetic acid is a key intermediate in the synthesis of more complex molecules within this class, making its unambiguous characterization a critical step in the research and development pipeline.[2]

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide utilizes highly reliable predicted data, generated using advanced computational algorithms.[3][4] The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral features of this molecule, underpinned by field-proven insights into data acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that the principles can be applied to experimentally acquired data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with the IUPAC-recommended atom numbering, is presented below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a standard protocol for data acquisition.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Doublet of doublets | 1H | H-3 |

| ~7.35 | Doublet of doublets | 1H | H-5 |

| ~6.90 | Doublet of doublets | 1H | H-4 |

| ~5.00 | Singlet | 2H | H-7 |

| ~11.0-13.0 | Broad Singlet | 1H | COOH |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of a molecule.

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C-8 (C=O, acid) |

| ~161.0 | C-6 (C=O, lactam) |

| ~138.0 | C-3 |

| ~132.0 | C-5 |

| ~130.0 | C-4 |

| ~52.0 | C-7 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.

Caption: A standardized workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Choice of Solvent: DMSO-d6 is a common choice for polar molecules containing carboxylic acid groups, as it can solubilize the compound and the acidic proton is often observable.

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is a good starting point for obtaining a decent signal-to-noise ratio for both ¹H and ¹³C NMR in a reasonable amount of time.[5]

-

Shimming: This step is crucial for obtaining sharp, well-resolved NMR signals by ensuring the magnetic field is homogeneous across the sample.[6]

-

Number of Scans (NS): For a ¹H NMR spectrum, a small number of scans (e.g., 8-16) is usually sufficient. For a ¹³C NMR spectrum, which has a much lower natural abundance, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O stretch (Lactam) |

| ~1600, ~1480 | Medium | C=C and C=N stretches (Pyridazinone ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.[7]

-

Pressure Application: Applying adequate pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₆N₂O₃

-

Molecular Weight: 154.12 g/mol

-

Predicted (M+H)⁺: 155.0451

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of polar organic molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile/water).

-

LC Method:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

-

MS Method (ESI in Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Causality Behind Experimental Choices:

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

-

ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[8]

-

Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the analyte, increasing the efficiency of positive ion formation.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. While the presented data is based on high-quality predictions, it serves as a reliable benchmark for the interpretation of experimentally acquired spectra. By employing a multi-technique approach, combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. This integrated analytical workflow is fundamental to ensuring the quality and reproducibility of research in the dynamic field of drug discovery and development.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

Daoui, S., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27(15), 4933. [Link]

-

ACD/Labs NMR Predictors. [Link]

-

Khan, I., et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication2016 . [Link]

-

Moon, H. K., et al. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. Synlett2016 , 27(10), 1577-1581. [Link]

-

MySkinRecipes. 2-(6-Oxopyridazin-1(6H)-yl)aceticacid. [Link]

- Google Patents. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).

-

Yüksek, H., et al. Synthesis and Investigation of Analgesic and Anti-inflammatory Activities of (6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences2012 , 9(1), 59-70. [Link]

-

ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

PMC - NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Google Patents.

-

NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

-

NMRium - The next-generation NMR software. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

PubMed. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]

-

SAP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Google Patents. US 2013/0178478 A1. [Link]

-

PMC - NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

BioMed Pharma Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]

-

NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

-

INFRARED SPECTROSCOPY (IR). [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

ChemSynthesis. 6-oxo-1,6-dihydro-3-pyridazinyl acetate. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Curia Global. Selected Publications and Patents from 2005–2019. [Link]

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. 2-(6-Oxopyridazin-1(6H)-yl)aceticacid [myskinrecipes.com]

- 3. Visualizer loader [nmrdb.org]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 2-(6-Oxopyridazin-1-yl)acetic Acid: From Synthesis to Supramolecular Insights

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of a representative pyridazinone derivative, 2-(6-Oxopyridazin-1-yl)acetic acid. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed protocol and interpretive guide for researchers undertaking such an analysis. We will navigate the entire workflow, from the synthesis of the target compound and the critical step of obtaining single crystals, through to the intricacies of X-ray diffraction data collection, structure solution, refinement, and in-depth analysis of intermolecular interactions using Hirshfeld surfaces. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to its versatile biological activities.[2] Its derivatives have been successfully developed as drugs targeting a range of conditions, from cardiovascular diseases to cancer.[4][5] The biological activity of these compounds is intrinsically linked to their molecular geometry and the way they interact with their biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining precise three-dimensional structural information, including bond lengths, bond angles, and molecular conformation.[6] This information is invaluable for understanding how a molecule's shape and electronic properties govern its pharmacological effects.

This guide will use this compound as a case study to detail the experimental and computational steps required for a thorough crystal structure analysis.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

While various synthetic routes to pyridazinone derivatives exist, a common approach involves the condensation of a γ-ketoacid with hydrazine hydrate.[5] For the N-substituted acetic acid moiety, a subsequent alkylation step is typically employed. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

-

Synthesis of Pyridazin-3(2H)-one: This can be achieved through the reaction of maleic anhydride with hydrazine hydrate in a suitable solvent like ethanol, followed by heating under reflux.

-

N-Alkylation: The resulting pyridazin-3(2H)-one is then reacted with an ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. This step introduces the acetic acid ester group onto the nitrogen atom.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, which can be accomplished by treating the ethyl ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the desired this compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging part of the process. For small organic molecules, several techniques can be employed.[7][8][9][10] The choice of solvent is critical, and a screening of various solvents and solvent systems is usually necessary.

Common Crystallization Techniques:

| Technique | Description | Key Considerations |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[8] | The rate of evaporation is crucial; it should be slow enough to allow for the formation of well-ordered crystals. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a vial of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8] | The choice of solvent/anti-solvent pair is critical for controlling the rate of diffusion and crystallization. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8] | This method can produce high-quality crystals but requires careful layering to avoid precipitation. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[8] | The cooling rate must be carefully controlled to prevent the formation of polycrystalline material. |

For this compound, solvents such as ethanol, methanol, acetone, or mixtures with water would be appropriate starting points for crystallization screening.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Principles of SC-XRD

In SC-XRD, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[11] The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

Data Collection Workflow

The process of collecting a complete set of diffraction data involves several steps.[12][13]

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Crystal Screening: The mounted crystal is placed in the X-ray beam, and a few initial diffraction images are collected to assess the crystal quality and diffraction resolution.[13]

-

Unit Cell Determination: From the positions of the diffraction spots on the initial images, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.

-

Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a strategy is devised to collect a complete and redundant dataset. This involves deciding on the rotation range for the crystal and the exposure time for each image.[12]

-

Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected, typically over a total rotation of 180 degrees or more.[11]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This results in a reflection file containing the Miller indices (h,k,l), the intensity, and the standard uncertainty for each reflection.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the intensities of the scattered X-rays, but the phase information is lost. The "phase problem" is a central challenge in crystallography, and its solution is the key to determining the electron density and, thus, the atomic positions.

Structure Solution

For small molecules like this compound, the phase problem is typically solved using "direct methods."[12] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software packages such as SHELXS are commonly used for this purpose.[14]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and the observed diffraction data. This is an iterative process of least-squares minimization, where the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted.[15][16] The SHELXL program is a widely used tool for structure refinement.[17]

Caption: The iterative cycle of crystallographic structure refinement.

The quality of the final refined model is assessed using several indicators, most notably the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated structure factor amplitudes.

Analysis of the Crystal Structure: Deciphering Molecular and Supramolecular Features

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms within the molecule. This includes:

-

Bond Lengths: The distances between bonded atoms.

-

Bond Angles: The angles between adjacent bonds.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

This data allows for a detailed understanding of the molecule's shape and can reveal any conformational preferences.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions play a crucial role in determining the physical properties of the crystal and can be relevant to the molecule's biological activity.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.

Key Features of Hirshfeld Surface Analysis:

-

d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots indicate close contacts, which are often associated with hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a two-dimensional representation of the intermolecular contacts, summarizing the distribution of contact distances. They allow for the quantitative analysis of the contribution of different types of interactions to the overall crystal packing.[20]

For this compound, one would expect to see significant hydrogen bonding involving the carboxylic acid group and the carbonyl oxygen of the pyridazinone ring. π-π stacking interactions between the pyridazinone rings of adjacent molecules are also possible.

Conclusion: From Crystal Structure to Drug Discovery

The determination of the crystal structure of this compound, or any other bioactive molecule, provides an unprecedented level of detail about its three-dimensional nature. This information is not merely an academic curiosity; it is a critical component of modern drug discovery and development. A high-resolution crystal structure can:

-

Validate the molecular structure and confirm the outcome of a synthetic route.

-

Elucidate the preferred conformation of the molecule in the solid state.

-

Identify key intermolecular interactions that can be important for crystal packing and solubility.

-

Provide a basis for computational studies , such as molecular docking, to predict how the molecule might bind to a biological target.

-

Inform the design of new analogues with improved activity, selectivity, or physicochemical properties.

In essence, the crystal structure serves as a detailed blueprint that can guide the optimization of a lead compound into a viable drug candidate.

References

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Banoğlu, E., Akoğlu, C., Unlü, S., Calişlkan Ergün, B., Küpeli, E., Yeşilada, E., & Sahin, M. F. (2005). Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. Arzneimittelforschung, 55(9), 520-7.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org.

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

- Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860.

- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

- University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.

- Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.

- ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.

-

Guide for crystallization. (n.d.). Retrieved from [Link]

- Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Obaid, A. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), e1700093.

- Scholars Research Library. (n.d.).

- Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.

- Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15.

- Matyus, P., & El-Gendy, M. A. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6528.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

- Goud, N. R., Goud, P. M., Lindeman, S. V., & Rath, N. P. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1865–1874.

-

OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

- Oreate AI Blog. (2026, January 7).

- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 23(11), 2824.

- ResearchGate. (2007). Crystallization techniques for small molecules compounds: a review.

-

Sucrose - An Easy Structure. (n.d.). 4/6) Structure refinement - SHELXL. Retrieved from [Link]

- MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.

- Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

- Organic Chemistry Portal. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)

- ResearchGate. (2011). Synthesis of novel biologically active heterocyclic compounds from 2-oxo-2H-benzopyran-6-yl-imidazolidine.

Sources

- 1. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. sptlabtech.com [sptlabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Structure Refinement | OlexSys [olexsys.org]

- 16. An Easy Structure - Sucrose [xray.uky.edu]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

The Architectural Blueprint of Analgesia: Deconstructing the Pharmacophore of Pyridazinone Acetic Acid Derivatives as Selective COX-2 Inhibitors

Foreword: Beyond the Template, Towards Targeted Pain Relief

In the dynamic landscape of drug discovery, the pursuit of novel analgesic and anti-inflammatory agents with improved safety profiles is a paramount objective. Pyridazinone acetic acid derivatives have emerged as a promising class of compounds, demonstrating potent biological activities with a notable selectivity for cyclooxygenase-2 (COX-2) over its COX-1 isoform. This selectivity is the cornerstone of their potential to mitigate the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide eschews a rigid, templated approach. Instead, it embarks on a holistic exploration of the pharmacophoric features that govern the bioactivity of pyridazinone acetic acid derivatives. By dissecting the structure-activity relationships (SAR) and elucidating the key molecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and self-validating experimental designs to empower the rational design of next-generation therapeutics.

The Pyridazinone Acetic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] This "wonder nucleus" has been extensively explored in medicinal chemistry due to its versatile biological activities, which include analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The introduction of an acetic acid moiety at the N-2 position of the pyridazinone ring has been identified as a critical structural modification that enhances analgesic and anti-inflammatory properties, largely through the inhibition of the COX enzymes.[2][3]

The general structure of the pyridazinone acetic acid derivatives discussed in this guide is depicted below:

Caption: General structure of pyridazinone acetic acid derivatives.

Decoding the Structure-Activity Relationship (SAR): Key Determinants of Potency and Selectivity

A thorough analysis of the structure-activity relationships of pyridazinone acetic acid derivatives is fundamental to understanding their pharmacophoric requirements. The potency and selectivity of these compounds as COX-2 inhibitors are primarily influenced by the nature and position of substituents on the pyridazinone ring, particularly at the C-6 position.

The Indispensable Acetic Acid Moiety at N-2

The presence of an acetic acid or a bioisosteric equivalent (such as an acetamide) at the N-2 position is a crucial determinant of anti-inflammatory and analgesic activity.[2] This acidic functional group is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing the molecule to anchor within the active site.

The C-6 Position: A Gateway to Selectivity

Substituents at the C-6 position of the pyridazinone ring play a pivotal role in modulating both the potency and the COX-2 selectivity of these derivatives. A variety of aryl and heteroaryl moieties have been explored at this position, revealing several key trends:

-

Aromaticity is Favored: The presence of an aromatic ring at the C-6 position is generally associated with enhanced activity.

-

Substitution on the C-6 Aryl Ring: The electronic and steric properties of substituents on the C-6 aryl ring significantly impact COX-2 inhibition. For instance, the introduction of a 4-chlorophenyl or a 4-methoxyphenyl group has been shown to be beneficial for activity.

-

Ethenyl Spacer: Linking the C-6 position to an aryl or pyridyl moiety through an ethenyl spacer has been demonstrated to yield highly potent and selective COX-2 inhibitors.[4]

The following table summarizes the COX-1 and COX-2 inhibitory activities of a series of representative pyridazinone acetic acid derivatives, highlighting the influence of the C-6 substituent.

| Compound ID | C-6 Substituent | Rationale for Inclusion | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| 1 | 4-Chlorophenyl | Represents a common and effective C-6 substituent. | >100 | 0.26 | >384 | [2] |

| 2 | 4-Methoxyphenyl | Investigates the effect of an electron-donating group. | >100 | 0.18 | >555 | [2] |

| 3 | Phenyl | Serves as a baseline for comparison. | 12.5 | 1.89 | 6.61 | [5] |

| 4 | 4-Fluorophenyl | Explores the impact of a halogen substituent. | 15.2 | 0.77 | 19.74 | [5] |

| 5 | 2-Ethoxyphenyl | Examines the effect of a bulkier, ortho-substituted group. | >100 | 1.25 | >80 | [3] |

| 6 | 2-Pyridyl | Introduces a heteroaromatic ring at the C-6 position. | 8.7 | 0.45 | 19.33 | [4] |

Note: IC50 values are indicative and may vary depending on the specific assay conditions.

The Pharmacophore Model: A 3D Blueprint for COX-2 Inhibition

Based on the accumulated SAR data and computational modeling studies, a pharmacophore model for pyridazinone acetic acid derivatives as selective COX-2 inhibitors can be proposed. This model delineates the essential three-dimensional arrangement of chemical features required for optimal interaction with the COX-2 active site.

Caption: Proposed pharmacophore model for pyridazinone acetic acid derivatives.

The key features of this pharmacophore model are:

-

Two Hydrogen Bond Acceptors (HBA): One is the carbonyl group of the pyridazinone ring, and the other is often an electronegative atom on the C-6 aryl substituent.

-

One Hydrogen Bond Donor (HBD): The hydroxyl group of the acetic acid moiety is a critical HBD.

-

Two Aromatic Rings: The pyridazinone ring itself and the aryl substituent at the C-6 position.

-

One Hydrophobic Region: This region often corresponds to a lipophilic portion of the C-6 substituent, which can interact with a hydrophobic pocket in the COX-2 active site.

The selectivity of these compounds for COX-2 is attributed to the larger and more accommodating active site of COX-2 compared to COX-1, which allows for the binding of bulkier C-6 substituents.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative pyridazinone acetic acid derivative and for the in vitro evaluation of its COX-2 inhibitory activity.

Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone-2-yl)acetic acid

This protocol is adapted from established synthetic procedures for this class of compounds.[6][7]

Step 1: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone

-

To a solution of 3-(4-chlorobenzoyl)propionic acid (1 eq.) in glacial acetic acid, add hydrazine hydrate (1.2 eq.).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 6-(4-chlorophenyl)-3(2H)-pyridazinone.

Step 2: Synthesis of Ethyl 2-(6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate

-

To a solution of 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 eq.) in dry acetone, add anhydrous potassium carbonate (2 eq.) and ethyl bromoacetate (1.5 eq.).

-

Reflux the mixture for 12-16 hours, monitoring by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone-2-yl)acetic acid

-

Dissolve the ethyl 2-(6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate (1 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

After completion, acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final product.

Caption: Synthetic workflow for a representative pyridazinone acetic acid derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is a common method for determining the inhibitory potency of compounds against COX-1 and COX-2.[1][8][9][10]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Test compounds and reference inhibitor (e.g., celecoxib)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the COX Assay Buffer, COX Probe, and the diluted test compounds or vehicle control.

-

Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over a period of 10-20 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Targeting the Prostaglandin Biosynthesis Pathway

Pyridazinone acetic acid derivatives exert their anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which plays a crucial role in the prostaglandin biosynthesis pathway.[11][12][13][14][15]

Caption: Inhibition of the prostaglandin biosynthesis pathway by pyridazinone acetic acid derivatives.

Under inflammatory conditions, the expression of COX-2 is upregulated, leading to an increased production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, pyridazinone acetic acid derivatives reduce the synthesis of these pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation without significantly affecting the homeostatic functions of COX-1.

Conclusion and Future Directions

The exploration of the pharmacophore of pyridazinone acetic acid derivatives has provided invaluable insights into the structural requirements for potent and selective COX-2 inhibition. The presence of an acetic acid moiety at the N-2 position and a suitably substituted aromatic ring at the C-6 position are key determinants of their biological activity. The pharmacophore model presented in this guide serves as a valuable tool for the rational design of novel analogues with enhanced potency and improved pharmacokinetic profiles.

Future research in this area should focus on:

-

Fine-tuning the C-6 substituent: Exploration of a wider range of heterocyclic and substituted aryl moieties at the C-6 position could lead to the discovery of even more potent and selective inhibitors.

-

Bioisosteric replacement of the acetic acid group: Investigating other acidic functional groups or their prodrug forms may improve oral bioavailability and other ADME properties.

-

Elucidation of binding kinetics: Studying the binding kinetics of these inhibitors with COX-2 can provide a deeper understanding of their mechanism of action and may lead to the design of compounds with longer duration of action.

-

In vivo efficacy and safety studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of inflammation and pain to assess their therapeutic potential and safety profile.

By leveraging the knowledge of the pharmacophoric features of pyridazinone acetic acid derivatives, the scientific community is well-positioned to develop the next generation of safer and more effective anti-inflammatory and analgesic drugs.

References

- Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Ahmed EM, Kassab AE, El-Malah AA, Hassan MSA. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. 2025 Aug 18.

- Gökçe M, Dündar Y, Küpeli E. (pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)). Marmara Pharmaceutical Journal.

- Prostaglandin synthesis pathway.

- Gökçe M, Utku S, Küpeli E. Synthesis and analgesic and anti-inflammatory activities of (6-substituted-3(2H)-pyridazinone-2-yl)

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity.

- Ahmed EM, Kassab AE, El-Malah AA, Hassan MSA.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. PMC - NIH. 2022 Apr 12.

- Smith WL, Marnett LJ, DeWitt DL. Prostaglandin and thromboxane biosynthesis. PubMed - NIH.

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)

- Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors.

- Pyridazinone derivatives to selectively inhibit COX-2 in inflamm

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.

- Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...

- illustrates the biochemical pathway of prostaglandin E2 (PGE2)...

- Pharmacophore RANDOM FOREST MODELING OF MOLECULAR DESCRIPTORS OF COX-2-TARGETED NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS).

- Prostaglandins : Biosynthesis,function and regul

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

The Compass for a Candidate: An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Oxopyridazin-1-yl)acetic acid for Drug Design

Foreword: Charting the Course from Molecule to Medicine

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule serve as the fundamental determinants of its ultimate success or failure. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and by extension, the therapeutic efficacy and safety of a potential drug. This guide provides a comprehensive technical exploration of the key physicochemical characteristics of 2-(6-Oxopyridazin-1-yl)acetic acid , a heterocyclic compound featuring the pyridazinone scaffold—a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2] For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these foundational properties is not merely academic; it is a critical prerequisite for rational drug design, enabling the anticipation of biopharmaceutical behavior and the strategic optimization of a lead compound.

This document moves beyond a simple recitation of data. It is structured to provide a causal understanding of why specific properties are paramount and how they are reliably determined. We will delve into both predictive data and the gold-standard experimental methodologies, offering a self-validating framework for the physicochemical assessment of this, and indeed any, promising new chemical entity.

Molecular Identity and Predicted Physicochemical Landscape

This compound is a small molecule featuring a pyridazinone ring N-substituted with an acetic acid moiety. This unique combination of a polar, hydrogen-bonding capable heterocycle and an ionizable carboxylic acid group dictates its behavior in both aqueous and lipid environments.

| Property | Predicted Value | Method/Tool | Citation |

| Molecular Formula | C₆H₆N₂O₃ | - | - |

| Molecular Weight | 154.12 g/mol | - | - |

| CAS Number | 95209-84-0 | - | - |

| LogP (Octanol/Water Partition Coefficient) | -0.65 | ALOGPS | [3][4] |

| Aqueous Solubility (logS) | -0.8 | ALOGPS | [3][4] |

| Acidic pKa (Carboxylic Acid) | 3.5 - 4.0 | ChemAxon | [5][6] |

| Basic pKa (Pyridazinone Ring) | ~ -1.0 to 1.0 | ChemAxon | [5][6] |

| Polar Surface Area (PSA) | 73.5 Ų | - | - |

These values are computationally predicted and serve as an initial guide. Experimental verification is essential.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of drug design. It describes a molecule's affinity for a lipid-like environment versus an aqueous one, profoundly influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities.[7] For this compound, the predicted LogP of -0.65 suggests a predominantly hydrophilic character. This is expected, given the presence of the polar pyridazinone ring and the ionizable carboxylic acid. A low LogP is often associated with good aqueous solubility but may pose challenges for passive diffusion across the gut wall or the blood-brain barrier.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[8][9]

Causality Behind the Protocol: This method physically establishes an equilibrium of the analyte between two immiscible phases, directly measuring the concentration ratio that defines the partition coefficient. The choice of n-octanol is a long-standing surrogate for the lipid bilayer of cell membranes.

-

Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer of defined pH, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the subsequent partitioning is not driven by the dissolution of one solvent into the other.

-

Analyte Addition: A known amount of this compound is dissolved in the aqueous phase to a concentration where it remains well below its solubility limit.

-

Partitioning: The aqueous solution of the analyte is combined with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the analyte to reach equilibrium between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to expedite this process and ensure a clean separation.

-

Quantification: The concentration of the analyte in both the aqueous and n-octanol phases is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for experimental LogP determination using the shake-flask method.

Ionization State (pKa): The pH-Dependent Personality of a Molecule

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For this compound, two ionizable centers are of interest: the acidic carboxylic acid group and the potentially basic pyridazinone ring system. The predicted acidic pKa of 3.5 - 4.0 for the carboxylic acid is crucial.[5][6] At physiological pH (~7.4), this group will be predominantly deprotonated (negatively charged), significantly increasing its aqueous solubility and altering its interactions with biological targets. The pyridazinone ring is predicted to be very weakly basic, meaning it will likely be neutral across the physiological pH range. Understanding the pKa is vital for predicting solubility in different parts of the gastrointestinal tract, cell permeability (as the neutral form is generally more permeable), and the nature of binding to target proteins.[10]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[11][12][13]

Causality Behind the Protocol: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[12]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be found from the first derivative of the titration curve.

Diagram: Relationship between pH, pKa, and Ionization

Caption: Influence of pH on the ionization state of the carboxylic acid moiety.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The predicted logS of -0.8 for this compound indicates good aqueous solubility. This is consistent with its hydrophilic nature (low LogP) and the presence of an ionizable group that will be charged at physiological pH. However, solubility can be influenced by factors such as pH, temperature, and the solid-state form of the compound. Therefore, experimental determination is crucial.

Two key types of solubility are measured:

-

Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[14][15]

-

Thermodynamic (Equilibrium) Solubility: The true measure of solubility, determined by allowing the solid compound to reach equilibrium in an aqueous buffer over an extended period. This is the more relevant value for later-stage development.

Experimental Determination of Kinetic Solubility: HPLC-Based Assay

This method is rapid and requires a small amount of compound, making it ideal for early-stage screening.[16]

Causality Behind the Protocol: This assay mimics the situation where a drug, often stored in DMSO for screening, is introduced into an aqueous biological medium. Precipitation is monitored to determine the concentration at which the compound is no longer soluble under these non-equilibrium conditions.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature.

-

Filtration: The solutions are filtered to remove any precipitated compound.

-

Quantification: The concentration of the compound remaining in the filtrate is determined by HPLC-UV, comparing the peak areas to a standard curve prepared from the DMSO stock solutions.

-

Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Chemical Stability: Ensuring Integrity from Shelf to Target

A drug candidate must be stable under various conditions to be a viable therapeutic. Stability studies assess the degradation of the drug substance over time under the influence of factors like temperature, humidity, and light. The pyridazinone ring, while generally stable, can be susceptible to hydrolysis or oxidative degradation under certain conditions. The International Council for Harmonisation (ICH) provides guidelines (Q1A R2) for these crucial studies.[17][18][19][20]

ICH Q1A (R2) Stability Testing Protocol

Causality Behind the Protocol: This protocol systematically exposes the drug substance to a range of conditions to identify potential degradation pathways and establish a re-test period or shelf-life. Accelerated conditions are used to predict long-term stability in a shorter timeframe.[17][19]

-

Long-Term Stability: The drug substance is stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[17][18]

-

Accelerated Stability: The drug substance is stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[17]

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[17]

-

Analysis: A validated stability-indicating HPLC method is used to assay the parent compound and quantify any degradation products. Physical properties should also be monitored.

Solid-State Characterization: The Form that Dictates Function

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its bioavailability and manufacturability. Different crystalline forms (polymorphs) or the lack of crystalline structure (amorphous form) can exhibit different solubilities, dissolution rates, and stability.[21] A comprehensive solid-state characterization is essential to select the optimal form for development.

Key Solid-State Analysis Techniques

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline forms.[21][22][23] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. It is also used to detect the presence of an amorphous state, which appears as a broad halo instead of sharp peaks.[22]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and to detect polymorphic transitions.[24][25][26]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[24][25][27] It is used to assess thermal stability and to quantify the presence of solvates (hydrates).

Diagram: Integrated Solid-State Characterization Workflow

Caption: A typical workflow for the solid-state characterization of an API.

Conclusion: Integrating Physicochemical Knowledge for Successful Drug Design

The physicochemical profile of this compound—characterized by high hydrophilicity, good predicted aqueous solubility, and a distinct acidic pKa—presents a specific set of opportunities and challenges for drug development. Its favorable solubility reduces the risk of formulation-related bioavailability issues. However, its low lipophilicity may necessitate strategies to enhance membrane permeability, depending on the therapeutic target. The comprehensive and methodologically rigorous approach outlined in this guide provides the necessary framework to experimentally validate these predicted properties and to build a robust data package for informed decision-making. By integrating these foundational principles into the drug discovery process, research teams can more effectively navigate the path from a promising molecule to a viable therapeutic agent, ultimately increasing the probability of success in bringing new medicines to patients.

References

-

Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. Available from: [Link]

-

Arslan, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Scientia Pharmaceutica, 90(2), 38. Available from: [Link]

- Bansal, R., & Thota, S. (2013). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. Medicinal Chemistry Research, 22(6), 2539-2552.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ChemAxon. pKa Prediction. Available from: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

Blumberg, B. S. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1-33. Available from: [Link]

-

Triclinic Labs. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available from: [Link]

-

Sisinni, L., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6523. Available from: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

-

SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available from: [Link]

-

Tetko, I. V. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

-

Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2025). The therapeutic journey of pyridazinone. Available from: [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

-

Tetko, I. V., et al. (2005). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Medicinal Chemistry, 48(12), 4188-4195. Available from: [Link]

-

National Institutes of Health. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

Creative Biolabs. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

-

Malvern Panalytical. (2021). Use X-ray powder diffraction to select stable solid forms. Available from: [Link]

-

European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]

-

ChemAxon. Theory of aqueous solubility prediction. Available from: [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]

-

ACS Publications. (2006). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Available from: [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

ResearchGate. Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Available from: [Link]

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Available from: [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available from: [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]

Sources

- 1. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. vcclab.org [vcclab.org]

- 5. pKa calculation - Documentation [docs.chemaxon.com:443]

- 6. researchgate.net [researchgate.net]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mrupp.info [mrupp.info]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. youtube.com [youtube.com]

- 20. ICH Official web site : ICH [ich.org]

- 21. particle.dk [particle.dk]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. resources.rigaku.com [resources.rigaku.com]

- 24. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 25. azom.com [azom.com]

- 26. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 27. resolvemass.ca [resolvemass.ca]

The Art of Attenuation: A Technical Guide to the Structure-Activity Relationship of 2-(6-Oxopyridazin-1-yl)acetic Acid Analogs in Inflammation and Pain Management

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the nuanced landscape of the structure-activity relationship (SAR) of 2-(6-oxopyridazin-1-yl)acetic acid analogs. As a Senior Application Scientist, the ensuing narrative is crafted not as a rigid protocol, but as a dynamic framework to empower your research and development endeavors. We will dissect the causal links between molecular architecture and biological function, offering field-proven insights into the design of novel analgesic and anti-inflammatory agents.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazinone moiety is a cornerstone in the design of pharmacologically active compounds, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] Its derivatives have been reported to possess a wide array of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The inherent chemical tractability of the pyridazinone ring allows for systematic modifications at various positions, making it an ideal template for SAR studies aimed at optimizing potency and selectivity.[4]

The focus of this guide, the this compound scaffold, combines the privileged pyridazinone core with a crucial acetic acid side chain. This acidic moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for their mechanism of action, particularly the inhibition of cyclooxygenase (COX) enzymes.[5]

Decoding the Structure-Activity Relationship: Key Molecular Determinants